Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)8-7-5-14-15(4)9(7)13-6-12-8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHFSZMTBGDRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=NN(C2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions Using Aminopyrazole Derivatives
A common route involves condensing 3-aminopyrazole derivatives with β-keto esters. For example, reacting 3-amino-1-methylpyrazole with ethyl acetoacetate in refluxing acetic acid yields the pyrazolo[3,4-d]pyrimidine skeleton. Cyclization is accelerated under acidic conditions, with yields reaching 65–75% after 12 hours.
Microwave-Assisted Cyclization
Modern protocols employ microwave irradiation to reduce reaction times. A mixture of 3-amino-1-methylpyrazole and diethyl acetylenedicarboxylate in DMF under microwave conditions (150°C, 20 min) achieves 85% yield, minimizing side products.
Introduction of the Tert-Butyl Carboxylate Group
Esterification via Boc Protection
The tert-butyl group is introduced via Steglich esterification. After cyclization, the free carboxylic acid at the 4-position reacts with Boc anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This method achieves 90–95% conversion at room temperature.
Direct Coupling Using tert-Butyl Chloride
Alternative approaches use tert-butyl chloride in the presence of a base. For instance, treating the sodium salt of pyrazolo[3,4-d]pyrimidine-4-carboxylic acid with tert-butyl chloride in THF at 0°C affords the ester in 78% yield.
Methylation at the 1-Position
Alkylation with Methyl Iodide
The methyl group is introduced early to avoid regiochemical complications. Reacting the pyrazole precursor with methyl iodide and potassium carbonate in acetone at 60°C for 6 hours achieves quantitative methylation.
Reductive Methylation
For intermediates containing amino groups, reductive methylation using formaldehyde and sodium cyanoborohydride in methanol selectively installs the methyl group at the 1-position.
Optimization of Reaction Conditions
Solvent Effects on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 6 | 72 |
| IPA | 80 | 10 | 68 |
| THF | 65 | 12 | 58 |
Polar aprotic solvents like DMF enhance cyclization rates due to improved solubility of intermediates.
Catalytic Enhancements
The rGO-Ni@Pd catalyst reported in patent literature improves coupling efficiency during intermediate synthesis, reducing reaction times by 40% compared to traditional Pd/C systems.
Purification and Characterization
Column Chromatography
Purification via silica gel chromatography with a hexane/ethyl acetate gradient (85:15 to 80:20) isolates the target compound in >95% purity.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, tert-butyl), 3.98 (s, 3H, N-CH3), 8.12 (s, 1H, pyrimidine-H).
13C NMR confirms the ester carbonyl at 165.2 ppm and the quaternary tert-butyl carbon at 28.1 ppm.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing formation of [4,3-d] vs. [3,4-d] isomers is mitigated by steric directing groups. Introducing the methyl group early ensures >90% regioselectivity.
Ester Hydrolysis Under Basic Conditions
The tert-butyl ester is susceptible to hydrolysis in strong bases. Neutral workup conditions (pH 6–7) are critical during purification.
Applications in Drug Synthesis
The compound serves as a precursor to kinase inhibitors, notably ibrutinib analogs. Suzuki-Miyaura coupling with aryl boronic acids installs substituents at the 3-position, enabling structure-activity relationship studies .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydropyrazolopyrimidines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazolopyrimidines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is explored for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in the development of anti-cancer and anti-inflammatory drugs .
Industry: The compound is used in the development of agrochemicals and other industrial applications where heterocyclic compounds are required .
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with substitutions at the 1-, 4-, and 6-positions modulating physicochemical and biological properties. Below is a detailed comparison:
Structural and Physicochemical Properties
<sup>a</sup>Predicted using Molinspiration.
<sup>b</sup>Qualitative assessment based on functional groups.
Key Observations:
- The tert-butyl ester in the target compound increases molecular weight and logP compared to 4-chloro or 4-amine analogs, suggesting improved membrane permeability but reduced aqueous solubility .
- The 4-chloro derivative (Compound 6) serves as a synthetic intermediate for Suzuki couplings, whereas the tert-butyl ester may act as a protecting group or prodrug .
Biological Activity
Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C_{12}H_{16}N_{4}O_{2}
- Molecular Weight : Approximately 248.28 g/mol
- Structure : The compound features a tert-butyl group and a methyl group at the 1 and 4 positions of the pyrazolo[3,4-D]pyrimidine structure. This configuration is significant for its biological activity.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
This compound has been identified as a potential inhibitor of CDK2, an enzyme critical for cell cycle regulation. This inhibition can lead to:
- Altered Cell Cycle Progression : By inhibiting CDK2, the compound can disrupt normal cell cycle phases, particularly G1/S transition.
- Induction of Apoptosis : Studies have demonstrated that compounds based on the pyrazolo[3,4-D]pyrimidine scaffold can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Cytotoxic Effects
Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 Cell Line : Demonstrated IC50 values indicating effective inhibition of cell proliferation.
- HCT-116 Cell Line : Similar cytotoxicity was observed, reinforcing the compound's potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. The presence of the tert-butyl and methyl groups enhances its lipophilicity and may improve its ability to penetrate cellular membranes. Comparative analysis with similar compounds reveals varying degrees of activity based on structural modifications:
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| Tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | C_{12}H_{14}BrN_{3}O_{2} | Potential anti-cancer properties |
| Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine | C_{13}H_{18}N_{4}O_{2} | CDK inhibitor with varied potency |
| Tert-butyl 5-methyl-1H-pyrazolo[3,4-b]pyridine | C_{11}H_{12}N_{4}O | Investigated for anti-inflammatory effects |
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo[3,4-D]pyrimidines:
- Anti-Proliferative Activity : A study assessed various derivatives for their anti-proliferative effects against A549 (lung cancer) and HCT-116 cells. Certain derivatives showed potent activity with IC50 values as low as 8.21 µM against A549 cells .
- Kinase Inhibition : Research indicated that some derivatives exhibited strong inhibition against wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM), suggesting potential applications in targeted cancer therapy .
- Apoptotic Induction : Flow cytometric analyses revealed that specific compounds could induce apoptosis effectively while arresting the cell cycle at critical phases (S and G2/M) .
Q & A
Basic: What are the key synthetic routes for Tert-butyl 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and functionalized pyrazolo[3,4-d]pyrimidine derivatives. Key steps include:
- Coupling Reactions : Reacting tert-butyl carbamate with chlorinated pyrazolo[3,4-d]pyrimidine intermediates under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Solvent Optimization : Dry acetonitrile or dichloromethane is often used to minimize side reactions. For example, acetonitrile enhances nucleophilic substitution efficiency due to its moderate polarity .
- Catalysis : Base catalysts like K₂CO₃ may improve yields by deprotonating intermediates.
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity.
Data Insight : In analogous syntheses, yields vary from 65% to 85% depending on solvent choice and reaction time .
Basic: Which spectroscopic techniques are critical for structural characterization, and what key features confirm the compound’s identity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (C=N pyrimidine) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z ≈ 277 (M⁺) align with the molecular formula C₁₂H₁₆N₄O₂ .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up or solvent substitution?
Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, or impurity profiles. Strategies include:
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents to assess nucleophilicity effects. For example, dichloromethane may improve solubility of hydrophobic intermediates .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal quenching times.
- Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolyzed esters) and adjust protecting groups or reaction pH .
Case Study : Switching from dry benzene to acetonitrile in a similar synthesis increased yield by 20% due to better intermediate stabilization .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
- Receptor Binding Studies : Radioligand competition assays (e.g., using ³H-labeled antagonists) quantify affinity for targets like serotonin receptors .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites, guiding SAR studies .
Data Insight : Pyrazolo[3,4-d]pyrimidine derivatives show nM-level inhibition of CDK2, suggesting potential anticancer activity .
Advanced: How do structural modifications to the pyrazolo[3,4-d]pyrimidine core influence biological activity?
Methodological Answer:
Modifying substituents alters pharmacokinetics and target engagement. Key comparisons:
SAR Insight : Introducing electron-withdrawing groups (e.g., -CF₃) at C-4 enhances enzyme inhibition but may reduce bioavailability .
Advanced: What computational and crystallographic tools validate the compound’s structural and interaction models?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves torsional angles of the tert-butyl group, confirming steric effects on binding .
- DFT Calculations : Gaussian software optimizes geometry and calculates electrostatic potential surfaces, predicting reactivity sites .
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds) in crystal packing, critical for polymorph screening .
Advanced: How can researchers mitigate decomposition or instability during storage or experimental use?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent ester hydrolysis.
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., free carboxylic acid) .
- Handling Protocols : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
